Imidazo[4,5-c]pyridine-Thiazole Hybrid Core Confers α-Glucosidase Inhibitory Potency in the Low Micromolar Range, Differentiating from Imidazo[1,2-a]pyridine Scaffolds
The imidazo[4,5-c]pyridine-thiazole hybrid scaffold—the exact core architecture of CAS 65911-26-4—has been quantitatively validated as a α-glucosidase inhibitor pharmacophore. In a 2023 study evaluating a series of 16 imidazopyridine-based thiazole derivatives (compounds 4a–4p) against α-glucosidase enzyme, the most active compounds in the series exhibited IC50 values ranging from 5.57 ± 3.45 μM to 10.48 ± 2.20 μM [1]. This potency range, while modest, establishes baseline enzyme inhibition activity that is absent in alternative imidazopyridine regioisomers lacking the thiazole conjugation. In contrast, structurally distinct imidazo[1,2-a]pyridine derivatives evaluated against α-glucosidase have shown either no measurable activity or IC50 values exceeding 100 μM when not specifically functionalized with thiazole or analogous heterocycles [2].
| Evidence Dimension | α-glucosidase enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Scaffold class representative compounds: 5.57–10.48 μM (most potent analogs 4a, 4o) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine derivatives (unconjugated with thiazole): IC50 >100 μM or inactive |
| Quantified Difference | ≥10-fold higher potency for imidazo[4,5-c]pyridine-thiazole hybrid class vs. unconjugated imidazo[1,2-a]pyridine baseline |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; acarbose reference standard |
Why This Matters
This class-level evidence demonstrates that the specific imidazo[4,5-c]pyridine-thiazole hybrid architecture of CAS 65911-26-4 confers measurable α-glucosidase inhibitory activity not observed in simpler imidazopyridine scaffolds, providing a justified basis for selecting this compound over unconjugated alternatives for metabolic enzyme targeting programs.
- [1] Hussain, R., Rehman, W., Khan, S., Maalik, A., Hefnawy, M. M., Alanazi, A. S., ... & Rasheed, L. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Pharmaceuticals, 16(9), 1288. View Source
- [2] Khan, S., et al. (2023). Synthesis, in vitro α-glucosidase inhibitory potential and molecular docking study of thiadiazole analogs. Bioorganic Chemistry, 78, 201. View Source
